![molecular formula C22H21NO2 B5525473 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamides and derivatives related to 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide involves complex chemical reactions. For instance, Ghazzali et al. (2012) discuss the microwave-assisted synthesis of similar compounds, highlighting the efficiency and effectiveness of such methods in producing derivatives with potential biological activities (Ghazzali et al., 2012).

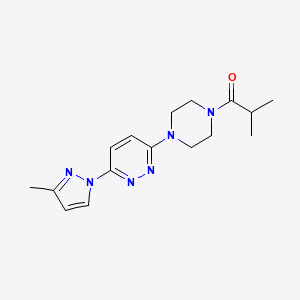

Molecular Structure Analysis

Studies on the molecular structure of related acetamides reveal detailed insights into their conformation and bonding. For example, Arjunan et al. (2009) utilized spectroscopic techniques and quantum chemical investigations to elucidate the structural characteristics of similar compounds, offering a foundation for understanding the molecular structure of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide (Arjunan et al., 2009).

Chemical Reactions and Properties

The chemical properties of such compounds are influenced by their molecular structure. Ishmaeva et al. (2015) explored the conformations and chemical reactivity of similar acetamide derivatives, providing insight into the factors that govern their chemical behaviors and potential reactions (Ishmaeva et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Gowda et al. (2007) studied the crystal structure of a related compound, revealing the impact of molecular conformation on its physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential uses. Zanoza et al. (2016) conducted a study on the hemolytic properties of 4,4’-dihydroxybiphenyl derivatives, which can offer insights into the chemical properties of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide (Zanoza et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Oxazolidinones, a class of compounds with antibacterial properties, demonstrate significant in vitro activities against a variety of clinically important human pathogens. Studies on oxazolidinone analogs, such as U-100592 and U-100766, show potent antibacterial activity against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and other significant bacterial strains without rapid resistance development (Zurenko et al., 1996).

Photocatalytic Degradation

Research into the degradation of pharmaceuticals, such as acetaminophen, has led to the development of advanced materials for environmental remediation. Graphene/titanium dioxide nanotube composites have been synthesized to enhance photocatalytic degradation of acetaminophen, demonstrating up to 96% degradation under specific conditions (Tao et al., 2015).

Antifungal Agents

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as effective antifungal agents against Candida and Aspergillus species. Modifications to the molecular structure improved plasma stability while maintaining antifungal activity, highlighting the potential for developing new antifungal therapies (Bardiot et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)25-15-22(24)23-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACDVKTYXWYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)